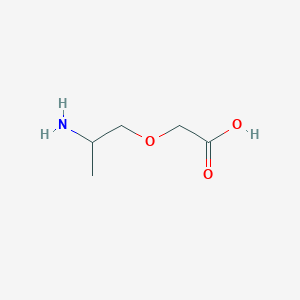
2-(2-Aminopropoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopropoxy)acetic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-aminopropoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)acetic acid typically involves the reaction of 2-chloroethanol with 2-aminopropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-aminopropoxy group. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for 24 hours .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-nitropropoxy)acetic acid.
Reduction: Formation of 2-(2-aminopropoxy)ethanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Aminopropoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes[][4].
Mechanism of Action
The mechanism of action of 2-(2-Aminopropoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethoxy)acetic acid
- 2-(2-Aminopropoxy)propanoic acid
- 2-(2-Aminobutoxy)acetic acid
Uniqueness
2-(2-Aminopropoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 2-aminopropoxy group allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(2-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(6)2-9-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
InChI Key |
WFMIBUGHYJBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















